9-(Propan-2-yloxy)octadecanoic acid is a fatty acid derivative characterized by the presence of a propan-2-yloxy group attached to an octadecanoic acid backbone. This compound is notable for its potential applications in various scientific and industrial fields, including biochemistry and materials science.
This compound can be classified under fatty acids and esters, specifically as an alkoxy fatty acid. It is derived from octadecanoic acid, commonly known as stearic acid, which is a saturated fatty acid found in various animal and plant fats. The addition of the propan-2-yloxy group modifies its properties, potentially enhancing its solubility and reactivity in organic solvents.
The synthesis of 9-(Propan-2-yloxy)octadecanoic acid typically involves the following steps:
The molecular formula for 9-(Propan-2-yloxy)octadecanoic acid is . Its structure can be represented as follows:
InChI=1S/C20H40O3/c1-10(2)8-6-4-5-7-9-11-12-13-14-15-16-17-18(21)22/h10H,4-9,11-17H2,1-3H3,(H,21,22)
CC(C)OCCCCCCCCCCCCCCCC(=O)O
9-(Propan-2-yloxy)octadecanoic acid can undergo several chemical reactions typical for fatty acids and esters:
Reactions typically involve catalysts such as sulfuric acid for esterification or sodium hydroxide for hydrolysis. Reaction conditions vary based on desired outcomes but often include heating under reflux or stirring at room temperature.
The mechanism of action for 9-(Propan-2-yloxy)octadecanoic acid primarily involves its interactions as an ester in biological systems:
9-(Propan-2-yloxy)octadecanoic acid has several potential applications:
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9